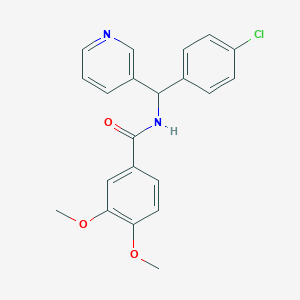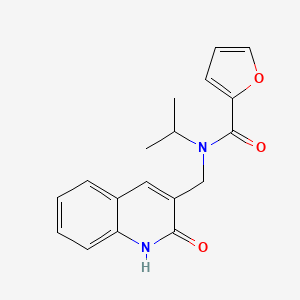
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide, also known as HQNO, is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. HQNO is a member of the family of quinolone compounds, which are known for their antibacterial and antifungal properties. However, HQNO has been found to have unique properties that make it an attractive candidate for use in a variety of research applications.
作用機序
Target of Action
Quinoline derivatives, which this compound is a part of, are known to have a broad range of biological activities . They have been found to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to exhibit a variety of therapeutic activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, and analgesic effects .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives are generally influenced by the substitution on the heterocyclic pyridine ring .
Action Environment
The activity of quinoline derivatives is known to depend on the substitution on the heterocyclic pyridine ring .
実験室実験の利点と制限
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide is its ability to disrupt biofilm formation, which makes it a valuable tool for studying the mechanisms of bacterial resistance to antibiotics. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide has been shown to have a broad spectrum of activity against a variety of bacterial and fungal species, making it a versatile tool for researchers. However, there are also limitations to the use of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide in lab experiments. For example, the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide is not fully understood, which makes it difficult to interpret experimental results. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide has been shown to have toxic effects on some cell types, which may limit its use in certain types of experiments.
将来の方向性
There are a number of potential future directions for research involving N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide. One area of interest is the development of new antibiotics that are able to disrupt biofilm formation. N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide may serve as a valuable starting point for the development of such drugs. Additionally, further research is needed to fully understand the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide and its potential applications in the treatment of inflammatory diseases. Finally, there is potential for the development of new diagnostic tools that make use of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide's ability to disrupt bacterial signaling pathways.
合成法
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The process typically begins with the reaction of 2-hydroxy-3-methylbenzaldehyde with isopropylamine to form an intermediate compound. This intermediate is then reacted with furan-2-carboxylic acid to produce the final product, N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide.
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide as a tool to study bacterial biofilms. Biofilms are complex communities of bacteria that are highly resistant to antibiotics and other traditional forms of treatment. N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropylfuran-2-carboxamide has been shown to disrupt biofilm formation and increase the susceptibility of bacteria to antibiotics, making it a potentially valuable tool in the fight against antibiotic-resistant infections.
特性
IUPAC Name |
N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12(2)20(18(22)16-8-5-9-23-16)11-14-10-13-6-3-4-7-15(13)19-17(14)21/h3-10,12H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJGUOUVSGYYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809387 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


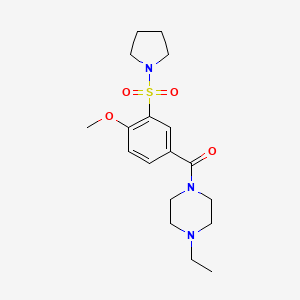
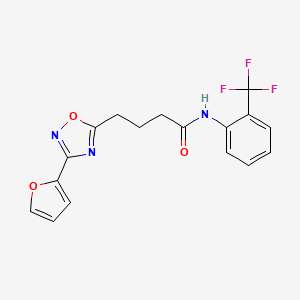
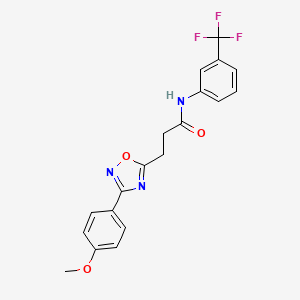
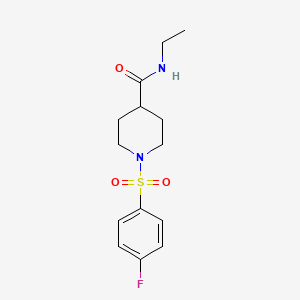
![N-benzyl-2-methoxy-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B7689331.png)

![1-(4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7689338.png)
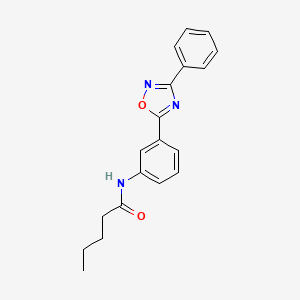

![2-methyl-N-(4-methylbenzyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7689353.png)
